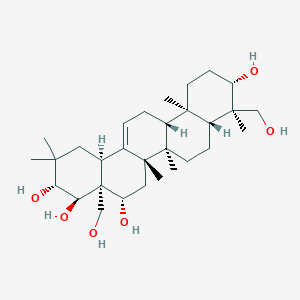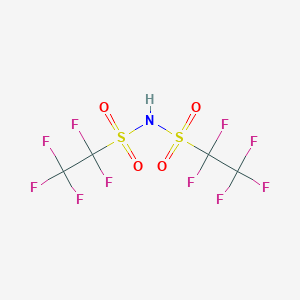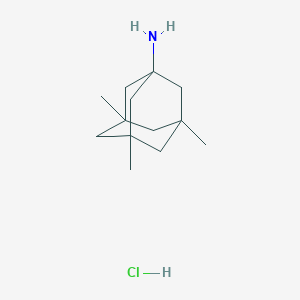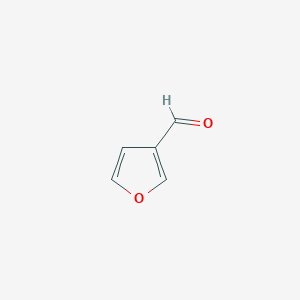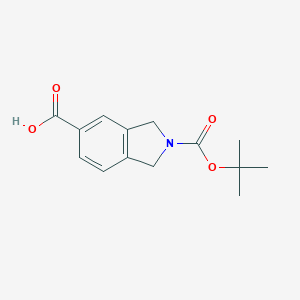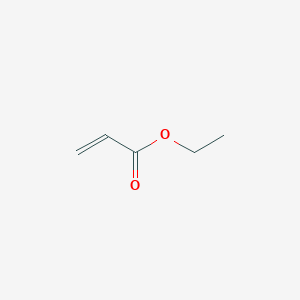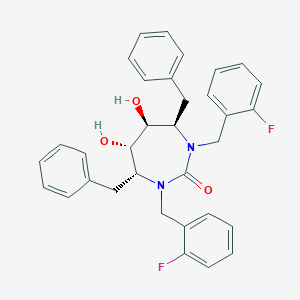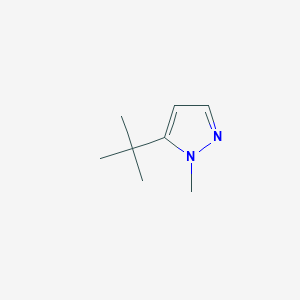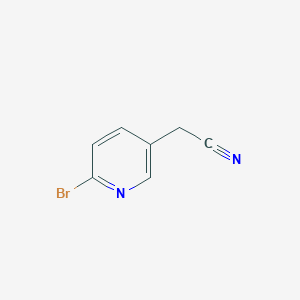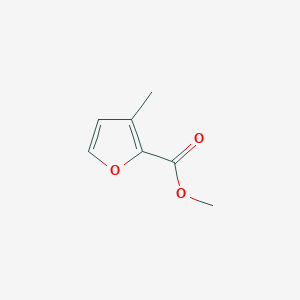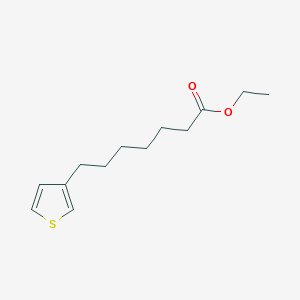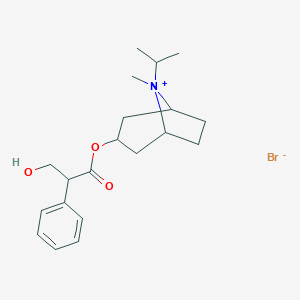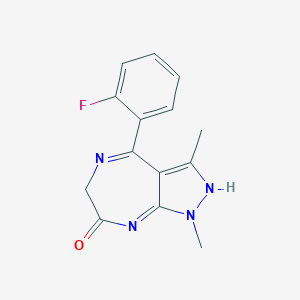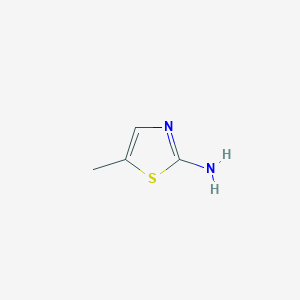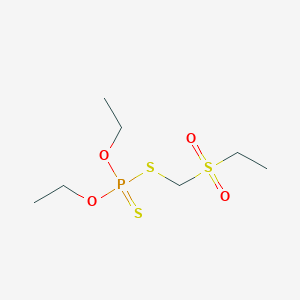
Phorate sulfone
説明
Phorate sulfone is an oxidative analogue of phorate, a widely used organophosphorus insecticide. It is formed through the oxidation of phorate in various environmental conditions, including soil and water. Phorate sulfone, along with phorate sulfoxide, is a persistent degradation product that can remain in the environment for extended periods . The presence and transformation of phorate sulfone have implications for environmental safety and toxicity, as it can be reduced back to phorate under certain conditions, which is highly toxic to insects and potentially harmful to other forms of life .
Synthesis Analysis
Phorate sulfone is not typically synthesized intentionally but is a byproduct of phorate's environmental degradation. Phorate is oxidized to its sulfoxide and subsequently to the sulfone form. This transformation can occur through microbial activity in soil or through chemical processes such as ozonation in water . The synthesis of related phosphorothiolate sulfoxides and sulfones has been observed upon treatment with m-chloroperoxybenzoic acid, although this is more of a model for understanding the bioactivation of phosphorothiolate pesticides rather than a direct synthesis of phorate sulfone .
Molecular Structure Analysis
The molecular structure of phorate sulfone involves the addition of two oxygen atoms to the sulfur atom in phorate, creating a sulfone group. This structural change significantly affects the compound's reactivity and interactions with the environment. The molecular structure and its transformations can be studied using various spectroscopic methods, including NMR, which provides insights into the chemical shifts and coupling constants associated with the sulfoxide and sulfone groups .
Chemical Reactions Analysis
Phorate sulfone is involved in several chemical reactions, particularly in environmental contexts. It can be reduced back to phorate under anoxic conditions, especially in the presence of reduced sulfur species. This reduction is often mediated by microbial activity in soil and aquatic sediments . Additionally, phorate sulfone can undergo further chemical transformations, such as hydrolysis and reactions with nucleophiles, which can lead to the formation of various degradation products .
Physical and Chemical Properties Analysis
The physical and chemical properties of phorate sulfone, such as its persistence and bioactivity in soil, have been studied extensively. It is known to be tightly absorbed by soil constituents, which reduces its fumigant toxicity but allows for its persistence over time . Phorate sulfone's behavior in soil and water, including its degradation rates and the influence of pH and microbial populations, has been characterized, providing a better understanding of its environmental fate . Analytical methods such as gas chromatography, high-performance liquid chromatography, and mass spectrometry have been employed to detect and quantify phorate sulfone in various matrices, confirming its presence and aiding in the assessment of its environmental impact .
科学的研究の応用
Metabolic Pathways and Environmental Impact
Metabolic Activation and Toxicity : Phorate sulfone is a metabolite resulting from the oxygenation of the thioether-containing organophosphate insecticides phorate. Studies have shown that human flavin-containing monooxygenase 2 (FMO2) can oxygenate phorate to its sulfoxide, but not to the sulfone, underlining the specificity of metabolic pathways in humans that could influence toxicity profiles and resistance mechanisms (Henderson et al., 2004).
Bioremediation of Phorate : The application of Brevibacterium frigoritolerans has shown potential for the bioremediation of phorate, with the ability to actively metabolize and degrade phorate in soils, reducing its hazardous impact on ecosystems. This microbial approach offers an environmentally friendly method to mitigate the contamination of agricultural soils by phorate and its metabolites, including sulfone (Jariyal et al., 2015).
Analytical Methods for Detection
Development of Official Analytical Methods : An official method was developed for the determination of phorate and its metabolites, including phorate sulfone, in livestock samples using liquid chromatography-tandem mass spectrometer (LC-MS/MS). This method emphasizes the need for sensitive, accurate, and effective analytical techniques to monitor the presence of phorate and its toxic metabolites in food products, ensuring food safety and regulatory compliance (Ko et al., 2015).
UPLC-MS/MS for Residue Analysis : A sensitive method was developed for quantifying phorate and its metabolites, including phorate sulfone, in eggs using solid phase extraction and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). This method highlights the capabilities of modern analytical techniques in detecting low levels of pesticide residues in food matrices, contributing to the assessment of food safety (Guo et al., 2018).
Safety And Hazards
特性
IUPAC Name |
diethoxy-(ethylsulfonylmethylsulfanyl)-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17O4PS3/c1-4-10-12(13,11-5-2)14-7-15(8,9)6-3/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPSNUIHHFTTRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)SCS(=O)(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O4PS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042282 | |
| Record name | Phorate sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phorate sulfone | |
CAS RN |
2588-04-7 | |
| Record name | Phorate sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2588-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phorate sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002588047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phorate sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O,O-diethyl {[(ethanesulfonyl)methyl]sulfanyl}phosphonothioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHORATE SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R20VQB36US | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



